3-Cyclopropoxy-5-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-methylbenzamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is characterized by a benzamide core substituted with a cyclopropoxy group at the third position and a methyl group at the fifth position on the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Cyclopropoxy-5-methylbenzamide typically involves the reaction of 3-cyclopropoxybenzoic acid with methylamine under specific conditions . The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
3-Cyclopropoxy-5-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where the cyclopropoxy or methyl groups can be replaced by other substituents using reagents like halogens or alkylating agents.
Scientific Research Applications
3-Cyclopropoxy-5-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The cyclopropoxy and methyl groups on the benzene ring play a crucial role in determining the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can influence various biochemical processes by altering the activity of key proteins.
Comparison with Similar Compounds
3-Cyclopropoxy-5-methylbenzamide can be compared with other benzamide derivatives, such as:
3-Cyclopropoxybenzamide: Lacks the methyl group at the fifth position, which may result in different chemical and biological properties.
5-Methylbenzamide: Lacks the cyclopropoxy group, which can affect its reactivity and interactions with molecular targets.
3-Methoxy-5-methylbenzamide:
The unique combination of the cyclopropoxy and methyl groups in this compound makes it distinct from these similar compounds, providing it with specific properties and applications in scientific research.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-7-4-8(11(12)13)6-10(5-7)14-9-2-3-9/h4-6,9H,2-3H2,1H3,(H2,12,13) |
InChI Key |
MMLGVXVBFKCPES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.